6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane
Description
The compound 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane belongs to the class of nitrogen-containing bicyclic heterocycles with a fused cyclopropane ring. The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets . This compound features a 2-methylphenyl substituent at the 6-position, a modification that likely enhances lipophilicity and π-π stacking interactions in receptor binding. Such derivatives are key intermediates in the synthesis of antagonists for retinol-binding protein 4 (RBP4) and other therapeutic agents .
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-8-4-2-3-5-9(8)12-10-6-13-7-11(10)12/h2-5,10-13H,6-7H2,1H3 |
InChI Key |
LXUUNHSVDPTANI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C3C2CNC3 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition with Stable Azomethine Ylides
- Generation of Azomethine Ylide: The stable ylide is produced in situ from the protonated form of Ruhemann's purple (PRP), which reacts with cyclopropenes to form the desired spirocyclic compounds.
- Reaction Conditions: Typically performed in aprotic solvents such as tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF) at elevated temperatures (~65°C). The reactions are conducted under reflux for optimal yields.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of 3a (%) | Notes |
|---|---|---|---|---|---|
| 1 | THF | Reflux | 2 | 75 | Baseline condition |
| 2 | 1,4-Dioxane | 65 | 2 | 67 | Good yield |
| 3 | Acetonitrile | 65 | 2 | 70 | Slightly higher yield |
| 4 | DMF | 65 | 2 | 61 | Slightly lower yield |
| 5 | Methanol | Reflux | 2 | NR | No reaction, ylide decomposes |
| 6 | Ethanol | 65 | 2 | NR | No reaction |
| 7 | Dichloromethane | Reflux | 12 | 42 | Lower yield due to incomplete conversion |
(NR: No Reaction)
- Optimization: Reactions in THF at reflux for 2 hours provided the best yields (~75%). Protic solvents like methanol and ethanol were unsuitable due to proton transfer reactions that decompose the ylide.
Substituted Cyclopropenes
The method extends to various cyclopropenes substituted at the C3 position, such as diphenylcyclopropenes, which react smoothly to form bis-spirocyclic derivatives with yields ranging from 61% to 78%.
Example: 1,2-Diphenylcyclopropene reacted with PRP to afford the target compound 3b in 78% yield, confirmed via X-ray crystallography.
Stereoselectivity and Mechanistic Insights
Density Functional Theory (DFT) calculations at the M11/cc-pVDZ level have elucidated the reaction mechanism, indicating that the cycloaddition is controlled by the HOMO of the azomethine ylide and the LUMO of cyclopropenes. The transition states favor attack from the less hindered face of the cyclopropene, leading to high diastereoselectivity.
Summary of Key Preparation Routes
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Photochemical decomposition | UV-induced cleavage of CHF₂ derivatives | Mild conditions, high functional group tolerance | Requires UV setup, limited scope |
| Cycloaddition with azomethine ylides | [3 + 2] cycloaddition of cyclopropenes and stabilized azomethine ylides | Broad substrate scope, high stereoselectivity, good yields | Sensitive to protic solvents, requires controlled conditions |
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the azabicyclo moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the bicyclic framework.
Scientific Research Applications
6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The azabicyclo structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 3-azabicyclo[3.1.0]hexane derivatives are highly dependent on substituent patterns. Below is a comparative analysis:
Table 1: Key Structural Analogues and Their Properties
Biological Activity
6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure with a nitrogen atom integrated into the ring system, which is crucial for its biological activity. The presence of the 2-methylphenyl group enhances its interaction with biological targets.
The biological activity of 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane is primarily attributed to its interactions with specific receptors and enzymes. Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane can modulate dopamine D3 receptors, which are implicated in various neurological disorders and addiction treatments.
Key Mechanisms Include:
- Receptor Binding : The compound exhibits significant binding affinity to dopamine receptors, particularly the D3 subtype, influencing neurotransmitter activity .
- Cell Cycle Modulation : Studies have shown that compounds in this class can induce cell cycle arrest in cancer cell lines, notably by accumulating cells in the G0/G1 phase and reducing progression to the S phase .
- Cytotoxic Effects : The compound has demonstrated cytotoxicity against various cancer cell lines, including HeLa and CT26, by disrupting actin cytoskeleton organization and inducing apoptosis .
Biological Activity Data
The following table summarizes the biological activities observed in various studies involving 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane and related compounds:
Case Studies
- Antitumor Activity : A series of studies investigated the antitumor properties of spiro-fused derivatives containing the azabicyclo framework. These compounds showed promising results in inhibiting tumor growth in vitro and in vivo models, highlighting their potential as anticancer agents .
- Neurological Applications : Research focusing on dopamine receptor modulation has indicated that compounds derived from 6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane may be beneficial in treating conditions such as Parkinson's disease and drug addiction due to their selective action on D3 receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
